molecular formula C15H22ClN3O2 B2755555 5-Chloro-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2415456-43-6

5-Chloro-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2755555
CAS No.: 2415456-43-6
M. Wt: 311.81
InChI Key: PIFIHXNQFPYOGC-UHFFFAOYSA-N
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Description

5-Chloro-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, to form different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrimidine and piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, using reagents such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products Formed

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation and Reduction Products: Different oxidized or reduced forms of the piperidine ring.

    Hydrolysis Products: Corresponding pyrimidine and piperidine derivatives.

Scientific Research Applications

5-Chloro-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is evaluated for its potential use in the synthesis of other valuable chemical intermediates and products.

Mechanism of Action

The mechanism of action of 5-Chloro-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular pathways involved can vary but often include inhibition or activation of key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}oxy)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-Chloro-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}oxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of 5-Chloro-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c16-13-8-17-15(18-9-13)21-14-3-5-19(6-4-14)10-12-2-1-7-20-11-12/h8-9,12,14H,1-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFIHXNQFPYOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CN2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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